REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH2:10][C:11]([F:14])([F:13])[F:12])=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].[CH2:15](OC(OCC)OCC)C>C(O)(=O)C>[F:13][C:11]([F:12])([F:14])[CH2:10][C:4]1[S:3][C:2]2[N:1]=[CH:15][NH:9][C:7](=[O:8])[C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CC1C(=O)N)CC(F)(F)F
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated hexane-ethyl acetate mixture (1:1)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC1=CC2=C(N=CNC2=O)S1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |